N-(4-FLUOROPHENETHYL)-N-(2,4,5-TRIMETHOXYBENZYL)AMINE
Overview
Description
N-(4-FLUOROPHENETHYL)-N-(2,4,5-TRIMETHOXYBENZYL)AMINE is a synthetic organic compound that belongs to the class of phenethylamines This compound is characterized by the presence of a fluorine atom on the phenethyl group and three methoxy groups on the benzyl group
Preparation Methods
The synthesis of N-(4-FLUOROPHENETHYL)-N-(2,4,5-TRIMETHOXYBENZYL)AMINE typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorophenethylamine and 2,4,5-trimethoxybenzaldehyde.
Condensation Reaction: The primary synthetic route involves a condensation reaction between 4-fluorophenethylamine and 2,4,5-trimethoxybenzaldehyde in the presence of a suitable catalyst, such as an acid or base.
Reduction: The resulting imine intermediate is then reduced to form the final amine product. Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
N-(4-FLUOROPHENETHYL)-N-(2,4,5-TRIMETHOXYBENZYL)AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as NaBH4 or LiAlH4 to modify the functional groups.
Substitution: The fluorine atom on the phenethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to break down into its constituent parts.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(4-FLUOROPHENETHYL)-N-(2,4,5-TRIMETHOXYBENZYL)AMINE has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on the central nervous system.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and other chemicals.
Mechanism of Action
The mechanism of action of N-(4-FLUOROPHENETHYL)-N-(2,4,5-TRIMETHOXYBENZYL)AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific context of its use and the biological system being studied.
Comparison with Similar Compounds
N-(4-FLUOROPHENETHYL)-N-(2,4,5-TRIMETHOXYBENZYL)AMINE can be compared with other similar compounds, such as:
N-(2,4,5-TRIMETHOXYBENZYL)-N-(2-FLUOROPHENETHYL)AMINE: Similar structure but with the fluorine atom on a different position.
N-(4-METHOXYPHENETHYL)-N-(2,4,5-TRIMETHOXYBENZYL)AMINE: Similar structure but with a methoxy group instead of a fluorine atom.
N-(4-CHLOROPHENETHYL)-N-(2,4,5-TRIMETHOXYBENZYL)AMINE: Similar structure but with a chlorine atom instead of a fluorine atom.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-[(2,4,5-trimethoxyphenyl)methyl]ethanamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FNO3/c1-21-16-11-18(23-3)17(22-2)10-14(16)12-20-9-8-13-4-6-15(19)7-5-13/h4-7,10-11,20H,8-9,12H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIDPJSGOPUSLCS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1CNCCC2=CC=C(C=C2)F)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.